N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Description
N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Scientific Research Applications
Herbicidal Activity
[1,2,4]Triazolo[4,3-a]pyridine derivatives have been investigated for their herbicidal properties. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates the potential for developing environmentally friendly herbicides based on this scaffold (Moran, 2003).
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. New substituted sulfonamides and sulfinyl compound derivatives, obtained by reacting 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, were screened for their antimicrobial activity. Such studies are foundational in discovering new compounds that could lead to the development of novel antibiotics or disinfectants (Abdel-Motaal & Raslan, 2014).
Insecticidal Agents
Research into the biological activity of [1,2,4]triazolo[4,3-a]pyridine derivatives has also extended into the field of insecticides. A study on novel bioactive sulfonamide thiazole derivatives incorporating [1,2,4]triazolo[4,3-a]pyridine moiety showed potent toxic effects against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest management (Soliman et al., 2020).
Synthesis and Molecular Docking
On the medicinal chemistry front, the synthesis and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been explored. These compounds underwent molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This highlights the potential for designing new drugs based on these scaffolds (Flefel et al., 2018).
properties
IUPAC Name |
N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-16-7-4-8-17(11-16)24(12-15-5-2-1-3-6-15)27(25,26)18-9-10-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNOSTLABMWTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
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